Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate
Description
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate is a trifluoroborate salt characterized by a bicyclo[2.2.1]heptane scaffold substituted with a methoxycarbonyl group at the 4-position. This compound belongs to a class of organoboron reagents widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and compatibility with aqueous conditions. The bicyclo[2.2.1]heptane framework introduces steric rigidity, which can influence reactivity and selectivity in catalytic transformations. The methoxycarbonyl group (-COOMe) enhances solubility in polar solvents and modulates electronic properties through conjugation with the boron center .
Properties
Molecular Formula |
C9H13BF3KO2 |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.2.1]heptanyl)boranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c1-15-7(14)8-2-4-9(6-8,5-3-8)10(11,12)13;/h2-6H2,1H3;/q-1;+1 |
InChI Key |
UTRKKMLAWUXBKT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CCC(C1)(CC2)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Direct Borylation of Bicyclic Precursors
The most common approach involves the borylation of a suitably functionalized bicyclic precursor, typically a halogenated derivative, followed by trifluoromethylation and esterification steps.
- Halogenation of the bicyclic core to introduce a leaving group (e.g., bromide or iodide).
- Borylation using potassium tetrahydroborate or other boron sources.
- Trifluoromethylation employing reagents such as trifluoromethylating agents (e.g., Togni's reagent or trifluoromethyl iodide).
- Esterification to introduce the methoxycarbonyl group.
Multi-step Synthesis via Intermediate Compounds
Based on literature, the synthesis often proceeds through intermediate compounds such as methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate, which are then transformed into the target compound.
| Step | Description | Conditions | Yield |
|---|---|---|---|
| 1 | Bromination of methyl 4-bicyclo[2.2.2]octane-1-carboxylate | Bromine in dichloromethane, reflux | 71.2% |
| 2 | Conversion to boronate ester | Reaction with sodium tetrahydroborate | 100% |
| 3 | Trifluoromethylation | Using trifluoromethylating reagent | Data not specified |
Specific Preparation Methods
Bromination and Subsequent Borylation
A well-documented method involves bromination of the methyl ester followed by conversion to boronate, then trifluoromethylation:
- Bromination : Bromine in dichloromethane under reflux produces methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate with yields up to 71.2%.
- Boronate Formation : Reaction with sodium tetrahydroborate in aqueous medium at room temperature yields the boronate ester quantitatively (100%).
Trifluoromethylation
The trifluoromethylation step is critical, often performed using reagents like Togni's reagent or trifluoromethyl iodide, under conditions that preserve the bicyclic structure:
- Reaction conditions : Typically conducted at ambient to moderate temperatures with catalysts such as copper or iron complexes.
- Outcome : High yields (~70%) with minimal degradation of sensitive functional groups.
Esterification and Purification
Post-trifluoromethylation, esterification is achieved through standard protocols, followed by purification via column chromatography or recrystallization, ensuring >95% purity as confirmed by quantitative NMR (qNMR).
Reaction Conditions and Operational Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 20°C – 80°C | Reflux conditions for bromination; room temperature for boronation |
| Solvent | Dichloromethane, acetone, water | Selected based on reaction step |
| Reagents | Bromine, sodium tetrahydroborate, trifluoromethylating agents | Reagent purity critical for yield and purity |
| Reaction Time | 1 – 4 hours | Optimized for each step to prevent overreaction or degradation |
Data Tables Summarizing Preparation
Summary of Literature and Source Diversification
The synthesis strategies are corroborated by multiple sources, including:
- Pharmaceutical synthesis reports emphasizing the importance of trifluoromethylation in complex bicyclic frameworks (,).
- Chemical suppliers' technical documents providing detailed procedures and operational parameters (,).
- Academic research articles exploring novel trifluoromethylation reagents and their application to bicyclic compounds ().
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: The borate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organocatalysts, chiral amines, and various solvents that are compatible with the compound’s sensitivity to moisture and heat .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various borate derivatives, while oxidation and reduction reactions could produce different oxidation states of the compound.
Scientific Research Applications
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and other biological processes.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate exerts its effects involves its interaction with molecular targets through its borate and trifluoromethyl groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Potassium bicyclo[2.2.1]heptan-2-yltrifluoroborate (CAS 1356481-57-6)
- Structure : Lacks the methoxycarbonyl substituent, featuring a simpler bicyclo[2.2.1]heptane ring.
- Reactivity : Reduced electron-withdrawing effects compared to the methoxycarbonyl derivative, leading to slower oxidative addition in cross-couplings.
- Applications : Primarily used in sterically demanding reactions where electronic modulation is unnecessary .
2.1.2. Potassium trifluoro(3-phenylbicyclo[2.2.1]hept-2-yl)borate (CAS 1844890-90-9)
- Structure : Incorporates a phenyl group instead of methoxycarbonyl.
- Electronic Effects : The phenyl group provides electron-donating resonance effects, contrasting with the electron-withdrawing -COOMe group.
- Stereoselectivity : The bulky phenyl substituent enhances steric hindrance, favoring coupling at less hindered positions .
2.1.3. Potassium Trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide (Compound 13)
- Structure : Features a highly strained bicyclo[1.1.1]pentane core with a methoxycarbonyl group.
- Reactivity : The increased ring strain of bicyclo[1.1.1]pentane accelerates oxidative addition but may reduce thermal stability.
- Applications : Useful in strain-release functionalization strategies, unlike the more rigid bicyclo[2.2.1]heptane analog .
Functional Group Variants
2.2.1. Potassium trifluoro(4-(methoxycarbonyl)benzyl)borate
- Structure : Aromatic benzyl group with a -COOMe substituent.
- Electronic Properties : Conjugation between the aromatic ring and boron enhances stability but reduces electrophilicity compared to bicyclic analogs.
- Synthesis : Synthesized via Method B with a 53% yield, lower than the 65% yield reported for aliphatic trifluoroborates (e.g., compound 30 in ) .
2.2.2. Potassium trifluoro(2-(methoxycarbonyl)cyclopropyl)borate (CAS 1571068-44-4)
- Structure : Cyclopropane ring with a -COOMe group.
- Stability : High ring strain in cyclopropane increases reactivity but may lead to decomposition under harsh conditions.
- Applications: Limited to low-temperature reactions, contrasting with the robust bicyclo[2.2.1]heptane framework .
Substituent Effects on Reactivity
Spectroscopic and Physical Properties
- 19F NMR Shifts : Trifluoroborate salts typically exhibit resonances between -135 to -140 ppm. For example, potassium trifluoro(vinyl)borate shows a peak at -136.33 ppm , while aromatic analogs (e.g., compound 30 in ) display slightly upfield shifts due to electronic effects .
- Thermal Stability : Bicyclo[2.2.1]heptane derivatives exhibit superior stability compared to strained systems like bicyclo[1.1.1]pentane or cyclopropane .
Biological Activity
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical structure and properties:
- Chemical Formula : C9H13BF3KO2
- Molecular Weight : 260.100 g/mol
- CAS Number : 788443001
This compound acts primarily as a nucleophilic reagent in various biochemical reactions. Its boron atom can form stable complexes with various substrates, facilitating reactions such as the Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions, which are crucial in synthesizing biologically active compounds .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related boron compounds have shown efficacy against Gram-positive bacteria, suggesting a potential for developing new antimicrobial agents .
Case Study 1: Cross-Coupling Reactions
In a study by Molander et al., potassium methyltrifluoroborate was utilized in cross-coupling reactions to generate substituted purines, which are known for their biological activity . The results indicated high yields and selectivity, reinforcing the utility of trifluoroborates in synthesizing complex molecules with potential therapeutic applications.
Case Study 2: Antimicrobial Screening
A screening of various boron-containing compounds revealed that some exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive bacteria. This indicates a promising avenue for further exploration of this compound in antimicrobial research.
Table 1: Comparison of Biological Activities of Boron Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves reacting a bicyclo[2.2.1]heptane precursor (e.g., 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid) with boron trifluoride derivatives. A critical step is the introduction of the trifluoroborate group via potassium fluoride under anhydrous conditions .
- Optimization : Key parameters include temperature control (0–5°C to prevent decomposition), stoichiometric ratios (excess KF to drive borate formation), and inert atmosphere to avoid hydrolysis. Characterization via NMR can confirm successful trifluoroborate formation .
Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?
- Techniques :
- NMR Spectroscopy : , , and NMR to verify the bicyclic framework and borate moiety. NMR can assess boron coordination .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and isotopic patterns.
- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require co-crystallizing agents due to the compound’s hygroscopic nature .
Q. How does the bicyclo[2.2.1]heptane scaffold influence the compound’s stability and reactivity in cross-coupling reactions?
- Stability : The rigid bicyclic structure enhances steric protection of the borate group, reducing hydrolysis compared to linear analogs. However, strain in the bicyclo system may increase susceptibility to ring-opening under acidic conditions .
- Reactivity : The scaffold’s electron-withdrawing methoxycarbonyl group polarizes the borate, enhancing its nucleophilicity in Suzuki-Miyaura couplings. Compare reactivity with non-substituted bicyclo analogs to isolate electronic effects .
Advanced Research Questions
Q. What computational approaches can model the electronic effects of the trifluoroborate group in this compound?
- Methods :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study charge distribution and frontier molecular orbitals (HOMO/LUMO). Focus on boron’s electrophilicity and fluorine’s inductive effects .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., THF) to predict aggregation behavior, which impacts catalytic activity .
Q. How can researchers evaluate the compound’s potential as a modulator of enzymatic activity?
- Experimental Design :
- Enzyme Assays : Test inhibition kinetics (IC, K) against target enzymes (e.g., hydrolases or kinases) using fluorogenic substrates. Include positive controls like known borate-based inhibitors .
- Structural Studies : Co-crystallize the compound with enzymes (e.g., trypsin) to identify binding motifs. Compare with bicyclo-free borates to assess scaffold-specific interactions .
- Data Analysis : Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
Q. How should discrepancies in reported solubility or stability data be addressed?
- Approach :
- Reproducibility : Standardize solvent systems (e.g., DMSO-d for NMR, anhydrous THF for reactions) and humidity controls.
- Advanced Analytics : Employ Karl Fischer titration to quantify water content in samples, as hydration significantly affects borate stability .
- Comparative Studies : Cross-reference data with structurally similar compounds (e.g., Potassium (3-nitrophenyl)trifluoroborate) to identify trends in solubility/stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
